An In-depth Technical Guide to 4-(m-Tolyl)cyclohexanone: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-(m-Tolyl)cyclohexanone: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(m-Tolyl)cyclohexanone, a substituted arylcyclohexanone of interest in organic synthesis and medicinal chemistry. Due to its less common nature compared to its para-isomer, this document synthesizes information from related compounds to offer a robust framework for its study. This guide covers essential chemical identifiers, proposes a detailed synthetic protocol, predicts spectroscopic characteristics, and discusses potential applications, particularly in drug discovery, based on the known bioactivity of analogous structures. The information herein is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this specific chemical entity.
Introduction and Chemical Identity
This guide aims to bridge this information gap by providing a detailed theoretical and practical framework for researchers. By understanding the synthesis and properties of this compound, new avenues for the development of novel therapeutics and other specialized chemicals may be explored. The structural distinction of the meta-methyl group is hypothesized to impart unique conformational properties and electronic effects, potentially leading to differential interactions with biological targets compared to its isomers.
Chemical Identifiers
A comprehensive table of chemical identifiers for 4-(m-Tolyl)cyclohexanone is provided below. It is important to note that a specific CAS number has not been definitively assigned in major chemical databases as of the writing of this guide. The identifiers are based on its chemical structure.
| Identifier | Value |
| IUPAC Name | 4-(3-methylphenyl)cyclohexan-1-one |
| Synonyms | 4-(m-Tolyl)cyclohexanone, 4-(3-tolyl)cyclohexanone |
| Molecular Formula | C₁₃H₁₆O |
| Molecular Weight | 188.27 g/mol |
| Canonical SMILES | CC1=CC=CC(=C1)C2CCC(=O)CC2 |
| InChI Key | (Predicted) |
| CAS Number | Not Assigned |
Synthesis of 4-(m-Tolyl)cyclohexanone
The synthesis of 4-arylcyclohexanones can be achieved through several established organic chemistry transformations. A common and effective method is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[1][2] For the synthesis of 4-(m-Tolyl)cyclohexanone, a plausible and efficient route is the Friedel-Crafts acylation of toluene with a suitable cyclohexanone-derived acylating agent.
Proposed Synthetic Workflow
The following workflow outlines a practical approach to the synthesis of 4-(m-Tolyl)cyclohexanone.
Caption: Proposed synthetic workflow for 4-(m-Tolyl)cyclohexanone.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation to form 4-(3-Methylbenzoyl)propanoic acid
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To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen), add succinic anhydride portion-wise at 0-5 °C.
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Slowly add toluene to the reaction mixture, maintaining the temperature below 10 °C. The methyl group of toluene is an ortho-, para-director; however, some meta-product is expected. Isomer separation will be necessary in a later step.
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After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
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Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude keto-acid.
Causality: The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1] The use of a strong Lewis acid like AlCl₃ is crucial for activating the succinic anhydride to form the acylium ion electrophile.
Step 2: Reduction of the Keto-Acid to 4-(m-Tolyl)cyclohexanol
Two common methods for the reduction of the carbonyl group are the Clemmensen and Wolff-Kishner reductions.
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Clemmensen Reduction: Reflux the keto-acid with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.
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Wolff-Kishner Reduction: Heat the keto-acid with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.
Following the reduction of the ketone, the carboxylic acid can be reduced to the alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Step 3: Oxidation to 4-(m-Tolyl)cyclohexanone
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Dissolve the 4-(m-Tolyl)cyclohexanol in a suitable solvent such as dichloromethane.
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Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
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Upon completion, the reaction mixture is worked up by filtration through a pad of silica gel and celite to remove the chromium salts (for PCC oxidation) or by an appropriate aqueous workup for the Swern oxidation.
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The filtrate is concentrated, and the crude product is purified by column chromatography to yield pure 4-(m-Tolyl)cyclohexanone.
Self-Validation: Each step of this protocol can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material and the formation of the product. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
Spectroscopic Characterization
While experimental data for 4-(m-Tolyl)cyclohexanone is scarce, its spectroscopic properties can be reliably predicted based on the well-characterized spectra of similar compounds like 4-methylcyclohexanone and other 4-arylcyclohexanones.[3][4]
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-7.3 ppm corresponding to the four protons on the m-tolyl ring.
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Cyclohexanone Protons: Multiple signals in the δ 1.8-3.0 ppm range. The proton at the C4 position, adjacent to the tolyl group, would likely appear as a multiplet around δ 2.8-3.0 ppm. The protons alpha to the carbonyl group (C2 and C6) would be expected in the δ 2.2-2.5 ppm region.
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Methyl Protons: A sharp singlet at approximately δ 2.3 ppm corresponding to the methyl group on the tolyl ring.
¹³C NMR Spectroscopy (Predicted):
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Carbonyl Carbon: A signal in the downfield region, typically around δ 210-212 ppm.
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Aromatic Carbons: Signals in the range of δ 125-145 ppm. The carbon attached to the cyclohexanone ring and the carbon bearing the methyl group would have distinct chemical shifts.
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Cyclohexanone Carbons: Signals for the aliphatic carbons of the cyclohexanone ring would appear in the δ 25-50 ppm range.
Infrared (IR) Spectroscopy (Predicted):
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C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹, characteristic of a cyclohexanone carbonyl group.
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C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Overtone and combination bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted):
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Molecular Ion (M⁺): A peak at m/z = 188, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Expect characteristic fragmentation patterns including the loss of the tolyl group and fragmentation of the cyclohexanone ring.
Potential Applications and Future Directions
The 4-arylcyclohexanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For instance, certain 4-amino-4-arylcyclohexanones have been investigated as potent analgesics.[5][6] The introduction of a m-tolyl group could modulate the pharmacokinetic and pharmacodynamic properties of such compounds.
Potential areas of application include:
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Drug Discovery: As a key intermediate for the synthesis of novel therapeutic agents targeting a variety of diseases. The specific substitution pattern may offer advantages in terms of metabolic stability or receptor binding affinity.
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Materials Science: As a building block for the synthesis of liquid crystals or other advanced materials where the molecular shape and electronic properties are critical.[6]
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Agrochemicals: The cyclohexanone moiety is present in some herbicides and pesticides.[2]
Future research should focus on the efficient and stereoselective synthesis of 4-(m-Tolyl)cyclohexanone, followed by a thorough investigation of its reactivity and biological activity. The exploration of its derivatives could lead to the discovery of new compounds with valuable properties.
Safety and Handling
Specific safety data for 4-(m-Tolyl)cyclohexanone is not available. However, based on the known hazards of related compounds like cyclohexanone, appropriate safety precautions should be taken. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is likely to be an irritant to the skin, eyes, and respiratory tract.
Conclusion
4-(m-Tolyl)cyclohexanone represents an intriguing, yet underexplored, chemical entity with significant potential in various fields of chemical research. This guide provides a comprehensive starting point for its synthesis, characterization, and exploration of its applications. By leveraging established synthetic methodologies and predictive spectroscopic analysis, researchers can confidently approach the study of this novel compound, paving the way for new discoveries in medicinal chemistry and materials science.
References
- Google Patents. US4460604A - 4-Amino-4-aryl-cyclohexanones.
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Chemsrc. 4-Methyl-3-cyclohexen-1-one | CAS#:5259-65-4. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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Alpha Chemical Co. Revealing Cyclohexanone: Properties, Uses, and Benefits. (2023-05-19). [Link]
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NIST. Cyclohexanone, 4-methyl- - the NIST WebBook. [Link]
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ResearchGate. 1 H NMR monitoring of the reaction progress of 4-methylcyclohexanone.... [Link]
Sources
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- 3. Preparation and properties of a series of alkyl-4,4-dimethylcyclohexa-2,5-dienones, and related cyclohexenones and cyclohexanones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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